molecular formula C23H19ClN2O2S B2844716 N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291844-51-3

N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2844716
CAS RN: 1291844-51-3
M. Wt: 422.93
InChI Key: WDGWUFTYUZIMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19ClN2O2S and its molecular weight is 422.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Research into the enantioselective synthesis of piperidines from precursors like (S)-methylpyroglutamate highlights the interest in developing compounds with specific stereochemical configurations. Such compounds could be important for creating more effective and selective drugs (Calvez, Chiaroni, & Langlois, 1998).

Antimicrobial and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents suggests a research interest in exploring new therapeutic agents. Such studies emphasize the role of synthetic chemistry in developing new drugs with potential health benefits (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Studies

Investigations into the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicate the potential of such compounds in cancer research. These studies contribute to the ongoing search for more effective cancer treatments (Hassan, Hafez, & Osman, 2014).

Anticonvulsant Properties

Research into the crystal structures of anticonvulsant enaminones sheds light on the structural basis of their activity. Understanding the molecular and crystal structures of such compounds can help in the design of more effective anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial Agents

The development of clubbed quinazolinone and 4-thiazolidinone compounds as potential antimicrobial agents highlights the exploration of novel chemical scaffolds for combating microbial infections. Such research is crucial in the face of growing antibiotic resistance (Desai, Dodiya, & Shihora, 2011).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-15-6-5-7-16(12-15)18-14-29-22(21(18)26-10-3-4-11-26)23(27)25-17-8-9-20(28-2)19(24)13-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGWUFTYUZIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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